Cas no 1219149-66-2 (N-Acetyl Sulfadiazine-d4 (Major))

N-Acetyl Sulfadiazine-d4 (Major) is a deuterated analog of N-acetyl sulfadiazine, where four hydrogen atoms are replaced with deuterium, enhancing its utility as an internal standard in mass spectrometry-based analyses. This isotopically labeled compound is designed to minimize interference and improve accuracy in quantitative studies, particularly in pharmacokinetic and metabolic research. Its high chemical purity and isotopic enrichment ensure reliable performance in LC-MS/MS applications. The deuterium substitution provides a distinct mass shift, facilitating precise detection and quantification of the parent compound in complex biological matrices. This makes it an essential tool for researchers requiring robust analytical standards in drug metabolism and residue analysis studies.
N-Acetyl Sulfadiazine-d4 (Major) structure
1219149-66-2 structure
Product Name:N-Acetyl Sulfadiazine-d4 (Major)
CAS No:1219149-66-2
MF:C12H12N4O3S
MW:296.338327407837
CID:1064327
Update Time:2025-10-21

N-Acetyl Sulfadiazine-d4 (Major) Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl Sulfadiazine-d4
    • N-Acetyl Sulfadiazine-d4 (Major)
    • Inchi: 1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D
    • InChI Key: NJIZUWGMNCUKGU-LNFUJOGGSA-N
    • SMILES: S(C1C([2H])=C([2H])C(=C([2H])C=1[2H])NC(C)=O)(NC1N=CC=CN=1)(=O)=O

Experimental Properties

  • Melting Point: 256-258?C

N-Acetyl Sulfadiazine-d4 (Major) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A187812-1mg
N-Acetyl Sulfadiazine-d4 (Major)
1219149-66-2
1mg
$ 176.00 2023-09-09
TRC
A187812-10mg
N-Acetyl Sulfadiazine-d4 (Major)
1219149-66-2
10mg
$ 1355.00 2023-09-09

Additional information on N-Acetyl Sulfadiazine-d4 (Major)

N-Acetyl Sulfadiazine-d4 (Major): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound with the CAS number 1219149-66-2, known as N-Acetyl Sulfadiazine-d4 (Major), represents a significant advancement in the field of chemical and pharmaceutical research. This is particularly true in the context of drug development and molecular biology, where precise isotopic labeling and derivatization play crucial roles. The introduction of deuterium atoms into sulfadiazine derivatives has opened new avenues for studying metabolic pathways, drug interactions, and pharmacokinetic properties.

In recent years, the demand for labeled compounds has surged due to their utility in various scientific applications. N-Acetyl Sulfadiazine-d4 (Major) is no exception, offering researchers a tool to investigate the behavior of sulfadiazine derivatives in vivo and in vitro with enhanced sensitivity and specificity. The use of deuterium labeling, as seen in this compound, allows for the differentiation of endogenous and exogenous substances, making it invaluable in diagnostic and therapeutic research.

The sulfadiazine scaffold is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria. However, modifications such as acetylation can alter its pharmacological profile, leading to novel therapeutic applications. The acetylated form of sulfadiazine not only retains its antibacterial efficacy but also exhibits improved solubility and bioavailability. This makes N-Acetyl Sulfadiazine-d4 (Major) an attractive candidate for further development in antibiotic therapies.

Recent studies have highlighted the importance of isotopically labeled compounds in understanding drug metabolism. For instance, the incorporation of deuterium atoms can slow down metabolic degradation, allowing researchers to track the compound's journey through biological systems more effectively. This has been particularly useful in studying the pharmacokinetics of sulfonamide drugs, which often face rapid metabolism and clearance.

The chemical structure of N-Acetyl Sulfadiazine-d4 (Major) consists of a sulfonamide core with acetylated amino groups and deuterium-labeled atoms. This unique configuration provides a stable isotope-labeled version of sulfadiazine that maintains its biological activity while offering enhanced analytical capabilities. Techniques such as mass spectrometry and NMR spectroscopy benefit significantly from the use of deuterated compounds, allowing for higher resolution and accuracy in structural elucidation.

In the realm of drug discovery, N-Acetyl Sulfadiazine-d4 (Major) serves as a valuable intermediate for synthesizing more complex derivatives. Researchers can leverage its stable isotope label to study interactions at the molecular level without interference from natural isotopes. This has led to a deeper understanding of how sulfonamide drugs interact with bacterial enzymes and cellular receptors.

The pharmaceutical industry has also shown interest in this compound due to its potential in developing next-generation antibiotics. By modifying existing scaffolds like sulfadiazine, scientists can create drugs that are more effective against resistant strains while minimizing side effects. The acetylation process enhances the compound's ability to cross bacterial cell membranes, improving its therapeutic index.

Moreover, the use of deuterium-labeled compounds like N-Acetyl Sulfadiazine-d4 (Major) aligns with global efforts to develop sustainable pharmaceutical practices. Isotope labeling can reduce waste by enabling more precise dosing and analysis, thereby optimizing resource utilization. This aligns with green chemistry principles that advocate for minimal environmental impact during drug development.

Future research directions may explore the use of this compound in personalized medicine. By integrating isotopic labeling with genomics and proteomics data, clinicians can tailor treatments based on individual patient profiles. This approach could lead to more effective antibiotic regimens with fewer adverse reactions.

In conclusion, N-Acetyl Sulfadiazine-d4 (Major) represents a significant contribution to chemical and pharmaceutical science. Its unique properties make it an indispensable tool for researchers studying antimicrobial agents, drug metabolism, and molecular interactions. As scientific methodologies continue to evolve, compounds like this will play an increasingly vital role in advancing medical knowledge and therapeutic solutions.

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